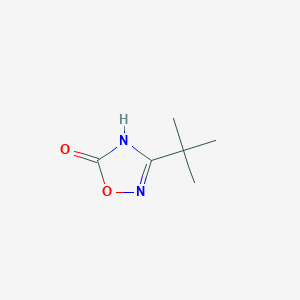

3-Tert-butyl-1,2,4-oxadiazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-5(9)10-8-4/h1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLBMUMCVZXMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of 1,2,4 Oxadiazole Scaffolds in Heterocyclic Chemistry

The 1,2,4-oxadiazole (B8745197) ring is a cornerstone of modern heterocyclic chemistry, prized for its stability and the diverse functionalities it can support. nih.gov This has led to its widespread use in the development of novel compounds with a broad spectrum of applications. nih.govnih.gov

The synthesis of 1,2,4-oxadiazoles is a well-established area of research, with several reliable methods available to chemists. mdpi.comresearchgate.net The most common approaches involve the cyclization of amidoximes with various acylating agents or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. scielo.brchim.it These methods allow for the creation of a vast library of 1,2,4-oxadiazole derivatives with tailored properties. mdpi.com The reactivity of the 1,2,4-oxadiazole ring itself has also been a subject of extensive study. The ring exhibits a degree of aromaticity, and the nitrogen and oxygen atoms influence its electronic properties, making it susceptible to various chemical transformations. scielo.brchim.it

One of the most significant aspects of the 1,2,4-oxadiazole scaffold is its role as a bioisostere for amide and ester groups. nih.govnih.gov This means that it can mimic the size, shape, and electronic properties of these functional groups, which are common in biologically active molecules. By replacing an amide or ester with a 1,2,4-oxadiazole ring, chemists can often enhance the metabolic stability and pharmacokinetic profile of a compound. nih.govnih.gov This has made the 1,2,4-oxadiazole scaffold a valuable tool in drug discovery, with applications in the development of anti-inflammatory, anticancer, and antimicrobial agents. nih.govnih.gov Furthermore, this scaffold is integral in agrochemistry, with derivatives like tioxazafen (B1208442) and flufenoxadiazam being notable examples. rsc.org

3 Tert Butyl 1,2,4 Oxadiazol 5 Ol: a Compound of Growing Interest

Within the broad family of 1,2,4-oxadiazoles, 3-Tert-butyl-1,2,4-oxadiazol-5-ol has garnered specific academic and research interest due to its distinct structural features. uni.lu The most prominent of these is the bulky tert-butyl group attached to the third position of the oxadiazole ring. researchgate.net This group exerts a significant steric influence, which can affect the molecule's conformation and its interactions with other molecules. The presence of a hydroxyl group at the fifth position also contributes to the compound's unique chemical properties, allowing for potential hydrogen bonding and other intermolecular interactions. uni.lu

The synthesis of 3-substituted and 3,5-disubstituted 1,2,4-oxadiazoles, including those with a tert-butyl group, is well-documented. researchgate.netlew.ro These synthetic routes often utilize tert-butylamidoxime as a key starting material. researchgate.net The specific combination of the tert-butyl group and the hydroxyl group in this compound presents a unique set of properties that researchers are keen to explore.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| XLogP3-AA | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 142.074227 g/mol |

| Monoisotopic Mass | 142.074227 g/mol |

| Topological Polar Surface Area | 55.2 Ų |

| Heavy Atom Count | 10 |

| Complexity | 161 |

Data sourced from PubChem CID 135635023

The Current Research Landscape and Future Directions

Established Synthetic Routes to the 1,2,4-Oxadiazol-5-ol Core

The construction of the 1,2,4-oxadiazole-5-ol scaffold can be achieved through several reliable synthetic methodologies. These routes primarily involve cyclization reactions that form the heterocyclic ring from acyclic precursors.

Amidoxime-Based Cyclization Protocols

A prevalent and versatile method for synthesizing 1,2,4-oxadiazoles involves the use of amidoximes as key starting materials. lew.rorsc.org This approach typically consists of two main steps: O-acylation of the amidoxime (B1450833) followed by intramolecular cyclization. mdpi.com The general pathway involves the reaction of an amidoxime with an activated carboxylic acid derivative. researchgate.net For instance, tert-butylamidoxime can be prepared by reacting trimethyl acetonitrile (B52724) with hydroxylamine. lew.ro This amidoxime can then be reacted with an activated carboxylic acid to form an O-acylamidoxime intermediate, which subsequently undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. researchgate.net The cyclization step often requires heating to temperatures above 100 °C. researchgate.net

Electrochemical methods have also been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through anodic oxidation, which generates an iminoxy radical, leading to intramolecular cyclization. rsc.org This process is noted for its mild conditions and broad substrate scope. rsc.org

Nitrile Oxide [3+2] Cycloaddition Approaches

The [3+2] cycloaddition reaction of nitrile oxides is another fundamental strategy for the formation of five-membered heterocyclic rings, including isoxazoles and, by extension, related structures. beilstein-journals.orgmdpi.com Nitrile oxides, which are 1,3-dipoles, react with various dipolarophiles. For the synthesis of 1,2,4-oxadiazoles, a nitrile can act as the dipolarophile. researchgate.netyoutube.com

Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variant of this method, enabling the efficient construction of complex polycyclic systems. mdpi.comresearchgate.net While direct application to this compound is not explicitly detailed in the provided results, the principle of reacting a nitrile oxide with a suitable partner to form the oxadiazole ring is a well-established synthetic tool. Water-assisted generation of nitrile oxides under mild acidic conditions has been shown to be effective for cycloadditions with alkynes and alkenes, suggesting potential for greener synthetic applications. researchgate.net

Utilization of Specific Reagents and Catalysts in Cyclization

The choice of reagents and catalysts is critical for the efficiency and success of the cyclization process.

Carbonyldiimidazole (CDI): 1,1'-Carbonyldiimidazole (CDI) is a highly effective reagent for both the in situ activation of carboxylic acids and the subsequent cyclodehydration of the resulting O-acylamidoximes. lew.romdpi.com The use of CDI facilitates a one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. researchgate.net This method is advantageous as it often allows for simple purification of the products through liquid-liquid extraction and filtration. lew.ro CDI is a safer alternative to phosgene (B1210022) and its byproducts, imidazole (B134444) and carbon dioxide, are easily managed. youtube.com

tert-Butyl Nitrite (B80452) (TBN): Tert-butyl nitrite (TBN) has emerged as a versatile reagent in organic synthesis, acting as a radical initiator and a source of nitrogen and oxygen atoms. researchgate.netorganic-chemistry.org It has been utilized in the synthesis of 1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes. organic-chemistry.orgfigshare.com The reaction proceeds through a biradical intermediate, with both nitrogen atoms and one oxygen atom originating from TBN. organic-chemistry.org TBN can also mediate the synthesis of isoxazole-fused quinazoline (B50416) alkaloids through intramolecular cycloaddition. researchgate.net

Directed Synthesis of this compound

The direct synthesis of this compound specifically involves the reaction of tert-butylamidoxime with a suitable carbonyl-containing reagent. A common approach is the reaction of tert-butylamidoxime with an activated form of a carbonic acid derivative.

A general procedure for synthesizing related 3-tert-butyl-1,2,4-oxadiazole derivatives involves activating a carboxylic acid with CDI in a solvent like DMF at room temperature, followed by the addition of tert-butylamidoxime. lew.ro

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters that are often adjusted include:

Temperature: The cyclodehydration step in amidoxime-based routes often requires elevated temperatures, typically above 100°C, to proceed efficiently. researchgate.net However, in some cases, lower temperatures can be used to control selectivity, as seen in the hydrogenation of an ethynyl-substituted oxadiazole where -10°C was used to favor the formation of the vinyl derivative over the fully saturated ethyl derivative. lew.ro

Reaction Time: The duration of the reaction can significantly impact the product distribution. For instance, shorter reaction times at low temperatures were found to be crucial for obtaining the desired vinyl oxadiazole, while longer times led to over-reduction. lew.ro

Solvent: The choice of solvent can influence reaction rates and outcomes. Dimethylformamide (DMF) is a common solvent for CDI-mediated reactions. lew.ro Tetrahydrofuran (THF) has also been employed in the synthesis of 1,2,4-oxadiazole derivatives. lew.ro

Catalyst and Reagents: The selection of the coupling agent (e.g., CDI) and any catalysts is fundamental. The stoichiometry of the reagents also plays a critical role in optimizing the reaction. drpress.org

The following table summarizes the optimization of various reaction parameters from different synthetic procedures for oxadiazole derivatives.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Temperature | -10°C | 50°C | 90°C | Controls selectivity and reaction rate. | lew.rodrpress.org |

| Solvent | THF | DMF | DME:H₂O (2:1) | Influences solubility and reaction pathway. | lew.rodrpress.org |

| Catalyst | Lindlar Catalyst | Pd(PPh₃)₄ | Graphene Oxide | Affects reaction type and efficiency. | lew.rodrpress.orgnih.gov |

| Base | DBU | Na₂CO₃ | K₂CO₃ | Neutralizes acidic byproducts and can influence reaction mechanism. | lew.rodrpress.orgnih.gov |

| Reaction Time | 30 minutes | 3 hours | 8 hours | Determines the extent of reaction and can affect side product formation. | lew.ronih.gov |

Exploration of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 1,2,4-oxadiazoles aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, catalysts, and energy-efficient methods. researchgate.netmdpi.com

Solvent-Free and Catalyst-Free Conditions: One approach involves conducting reactions under neat conditions (without a solvent) and without a catalyst. researchgate.net For example, the synthesis of 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles has been achieved by reacting methyl β-ketoesters with amidoximes at 110°C without any solvent or catalyst. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating methods, which is a key principle of green chemistry. nih.govresearchgate.net

Use of Greener Solvents: Water has been explored as a solvent for nitrile oxide cycloadditions, offering an environmentally benign alternative to organic solvents. researchgate.net Ethanol is another green solvent that has been used in the synthesis of 1,2,4-thiadiazoles, a related class of heterocycles. mdpi.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as graphene oxide, offers advantages in terms of easy separation and reusability, contributing to a more sustainable process. nih.gov

The following table highlights some green chemistry approaches applied to the synthesis of oxadiazole derivatives.

| Green Chemistry Principle | Approach | Example | Reference |

| Alternative Solvents | Water-assisted reaction | Nitrile oxide cycloadditions in water. | researchgate.net |

| Energy Efficiency | Microwave irradiation | Synthesis of 1,3,4-oxadiazole (B1194373) derivatives. | nih.gov |

| Catalysis | Heterogeneous carbocatalyst | Graphene oxide for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. | nih.gov |

| Waste Reduction | Solvent-free synthesis | Reaction of methyl β-ketoesters with amidoximes. | researchgate.net |

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 Tert Butyl 1,2,4 Oxadiazol 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 3-tert-butyl-1,2,4-oxadiazol-5-ol in solution. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning the signals of proton and carbon atoms and for understanding the dynamic processes the molecule undergoes.

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Connectivity and Tautomer Identification

Multi-dimensional NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, in a substituted derivative like 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole, COSY would show correlations between the vinyl protons. lew.ro

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com This is instrumental in assigning the carbon signals based on their attached protons. For the tert-butyl group, a strong correlation would be observed between the nine equivalent protons and the quaternary and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes 4 bonds in conjugated systems). columbia.eduyoutube.com This is particularly valuable for identifying quaternary carbons and for piecing together the molecular skeleton. For example, in this compound, HMBC would show correlations between the tert-butyl protons and the C3 carbon of the oxadiazole ring, as well as the quaternary carbon of the tert-butyl group.

The presence of tautomers, different structural isomers that are in rapid equilibrium, is a key feature of the 1,2,4-oxadiazol-5-ol system. NMR spectroscopy is a powerful tool for identifying and characterizing these tautomeric forms. The chemical shifts of both protons and carbons are sensitive to the electronic environment, which changes between tautomers. For instance, the 1,3,4-oxadiazole-2-thione derivatives have been shown to exist predominantly in the thione form in solution, as evidenced by the presence of an N-H proton signal in the ¹H NMR spectrum. researchgate.net Similarly, for this compound, distinct NMR signals would be expected for the -OH (enol) and -NH (keto) tautomers, with their relative intensities reflecting their equilibrium populations.

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Oxadiazole (B8745197) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole | 7.11 (d, J 16 Hz, 1H), 7.46–7.48 (m, 3H), 7.53–7.56 (m, 3H), 7.64–7.66 (m, 3H), 7.92 (d, J 16 Hz, 1H), 8.15–8.17 (m, 2H) | 110.25, 126.95, 127.47, 127.96, 128.88, 129.10, 130.56, 131.19, 134.43, 142.74, 168.74, 175.26 | nih.gov |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | 10.12 (s, 1H), 8.35 – 8.28 (m, 2H), 8.06 – 8.00 (m, 2H), 1.45 (s, 9H) | Not provided | lew.ro |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Aromatic: 8.00, 7.42; Methylene: 4.05; Methyl: 2.39 | Oxadiazole: 164.32, 161.98; Aromatic: 142.59, 130.40, 127.05, 121.11; Aliphatic: 50.24; Methyl: 21.59 | researchgate.net |

This table is for illustrative purposes and shows data for related compounds to highlight typical chemical shift ranges.

Variable Temperature NMR Studies for Conformational and Tautomeric Exchange Kinetics

Variable temperature (VT) NMR experiments are a powerful technique for studying dynamic processes such as conformational changes and tautomeric exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the rates of these processes. nih.govresearchgate.net

For this compound, VT-NMR can be used to study the kinetics of the tautomeric equilibrium between the hydroxyl and keto forms. At low temperatures, the exchange between the tautomers may be slow on the NMR timescale, resulting in separate signals for each tautomer. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. By analyzing the line shapes at different temperatures, it is possible to determine the activation parameters (ΔH‡, ΔS‡, and ΔG‡) for the tautomeric exchange process. rsc.org This provides valuable insight into the energy barrier and the mechanism of the tautomerization.

X-ray Diffraction Analysis for Definitive Solid-State Molecular Geometry and Conformation

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry and conformation.

For derivatives of 1,2,4-oxadiazole, X-ray crystallography has been used to confirm the molecular structure and to study the planarity of the heterocyclic ring and its substituents. For example, the crystal structure of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde has been determined, confirming the connectivity of the atoms. lew.ro In another study, the crystal structure of 3-(2,4-dichloro-5-isopropyloxyphenyl)-5-tert-butyl-1,3,4-oxadiazol-2-one revealed that the oxadiazolone ring is nearly planar, but not coplanar with the benzene (B151609) ring. researchgate.net

For this compound, a single-crystal X-ray diffraction study would be crucial to definitively determine which tautomer exists in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and the stability of a particular tautomeric form.

Table 2: Selected Crystallographic Data for a 1,2,4-Oxadiazole Derivative

| Parameter | 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde lew.ro |

| Bond Lengths (Å) | |

| C1-N1 | 1.3099(14) |

| C1-N2 | 1.3847(12) |

| N1-O1 | 1.4217(11) |

| C5-O1 | 1.3455(12) |

| C5-N2 | 1.3006(13) |

| **Bond Angles (°) ** | |

| C9-C12-O2 | 124.87(11) |

This data is for a related compound and illustrates the type of information obtained from X-ray diffraction.

Mass Spectrometry for Molecular Weight Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, confirming its elemental composition. The fragmentation of 1,2,4-oxadiazoles under electron impact ionization typically involves cleavage of the heterocyclic ring. researchgate.net A common fragmentation pathway involves the cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and isocyanate fragments. The fragmentation pattern can also be influenced by the substituents on the ring. For example, the mass spectrum of 3,5-diphenyl-1,2,4-oxadiazole (B189376) shows a major fragment ion corresponding to benzonitrile (B105546) oxide, which can isomerize to phenylisocyanate. researchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental formulas. nih.gov This information is invaluable for confirming the identity of the compound and for elucidating the fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 143.08151 |

| [M+Na]⁺ | 165.06345 |

| [M-H]⁻ | 141.06695 |

Data predicted for C₆H₁₀N₂O₂. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Tautomeric State Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to distinguish between tautomeric forms.

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption bands for the various functional groups. The tert-butyl group would show strong C-H stretching and bending vibrations. The 1,2,4-oxadiazole ring would have characteristic ring stretching and deformation modes.

Crucially, vibrational spectroscopy can help to identify the dominant tautomer. The -OH (enol) tautomer would show a characteristic broad O-H stretching band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=O stretching vibration of the keto tautomer would appear as a strong band in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the keto tautomer would also be observable. By comparing the experimental spectra with theoretical calculations for each tautomer, it is possible to determine which form is present or if a mixture of tautomers exists.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption bands correspond to electronic transitions between different molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the 1,2,4-oxadiazole ring, which acts as the primary chromophore. acs.org The position and intensity of these bands are influenced by the substituents on the ring and the solvent. The tautomeric form of the molecule will also significantly affect the UV-Vis spectrum, as the chromophoric system is different in the enol and keto forms. Therefore, UV-Vis spectroscopy can be a useful tool for studying the tautomeric equilibrium in different solvents.

Computational and Theoretical Chemistry Investigations of 3 Tert Butyl 1,2,4 Oxadiazol 5 Ol

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 3-tert-butyl-1,2,4-oxadiazol-5-ol. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape.

The electronic structure is intricately linked to the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of high electron density and nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions susceptible to electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich atoms, such as the oxygen and nitrogen atoms of the oxadiazole ring, particularly the deprotonated oxygen in the ol-tautomer or the exocyclic oxygen in the one-tautomer. The LUMO, on the other hand, is anticipated to be distributed across the π-system of the heterocyclic ring.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon atoms of the oxadiazole ring and the tert-butyl group will exhibit positive partial charges. This charge distribution influences the molecule's electrostatic potential and its interactions with other polar molecules.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Density Functional Theory (DFT) Studies on Tautomeric Stability, Energetics, and Preferred Conformations

The 1,2,4-oxadiazol-5-ol system can exist in different tautomeric forms, primarily the hydroxyl (-ol) form (this compound) and the keto (-one) form (3-tert-butyl-1,2,4-oxadiazol-5(4H)-one). DFT studies are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energies of the optimized geometries of each tautomer, the most stable form can be identified. Generally, for similar heterocyclic systems, the keto tautomer is often found to be more stable than the enol tautomer, though this can be influenced by substitution and solvent effects. nih.govwikipedia.orgnih.govresearchgate.net

The energetics of tautomerization, including the activation energy for the interconversion between tautomers, can also be modeled. wikipedia.org This provides insight into the likelihood of tautomeric equilibrium under different conditions.

Furthermore, DFT calculations can explore the preferred conformations of the molecule, particularly concerning the orientation of the tert-butyl group relative to the oxadiazole ring. Due to the steric bulk of the tert-butyl group, there might be a rotational barrier around the C-C bond connecting it to the ring. wikipedia.org Conformational analysis helps identify the lowest energy conformer, which is the most populated at equilibrium.

Table 2: Calculated Relative Energies of Tautomers of 3-Tert-butyl-1,2,4-oxadiazole System (Illustrative Data)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 3-tert-butyl-1,2,4-oxadiazol-5(4H)-one | 0.00 (Reference) |

Note: These are hypothetical values to illustrate the expected trend where the keto form is more stable. The actual energy difference would be determined by specific calculations.

Reaction Pathway Modeling and Transition State Analysis of Key Chemical Transformations

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of the 1,2,4-oxadiazole (B8745197) ring itself, often proceeding through the cyclization of an O-acylamidoxime intermediate, can be modeled to understand the reaction pathway and identify the rate-determining step. chim.itresearchgate.net

Transition state analysis is a critical component of these studies. By locating the transition state structure and calculating its energy, the activation energy barrier for a given reaction can be determined. This information is vital for predicting reaction rates and understanding how factors like catalysts or changes in substituents might affect the reaction outcome. For example, rearrangements of the 1,2,4-oxadiazole ring, which can be induced photochemically or thermally, have been studied computationally for related systems. acs.org These studies reveal complex multi-step pathways involving various intermediates and transition states.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent or a biological environment) over time.

For this compound, MD simulations can provide a detailed picture of its conformational landscape, revealing the different shapes the molecule can adopt and the frequency with which it transitions between them. This is particularly relevant for understanding the flexibility of the molecule and the influence of the bulky tert-butyl group. mdpi.com

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent like water, the formation and dynamics of hydrogen bonds between the oxadiazole and water molecules can be observed. If the molecule were to be studied for its potential as a ligand for a biological target, MD simulations could be used to model its binding to the active site of a protein, providing insights into the specific interactions that stabilize the complex.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govmdpi.combohrium.comscispace.com The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, helping to interpret experimental IR data. Similarly, calculated NMR chemical shifts for the ¹H and ¹³C nuclei can be compared with experimental NMR spectra to confirm the molecular structure and assign the observed peaks. nih.govscispace.comresearchgate.net Discrepancies between calculated and experimental spectra can point to environmental effects, such as solvent interactions or hydrogen bonding, that are not fully captured by the computational model.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted 1,2,4-Oxadiazole (Illustrative Example)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 168.5 | 169.2 |

| C5 | 175.0 | 176.1 |

| C (tert-butyl, quat.) | 35.2 | 34.8 |

Note: This table illustrates the typical agreement between predicted and experimental NMR data for a related structure. Specific data for the title compound would require dedicated computational and experimental work.

Applications of 3 Tert Butyl 1,2,4 Oxadiazol 5 Ol in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block in Complex Molecule Construction

The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in medicinal chemistry. lew.ronih.gov This makes 3-tert-butyl-1,2,4-oxadiazol-5-ol a valuable starting point for the synthesis of complex, biologically active molecules. The tert-butyl group provides steric bulk, which can be strategically employed to influence the conformation and binding affinity of the final products. mdpi.com

The synthesis of derivatives based on the 3-tert-butyl-1,2,4-oxadiazole scaffold is typically achieved through the reaction of amidoximes with activated carboxylic acid derivatives. lew.roresearchgate.net For instance, the synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been demonstrated through multiple synthetic routes, highlighting the versatility of the 3-tert-butyl-1,2,4-oxadiazole core in accommodating various functional groups. lew.ro This adaptability allows for the construction of a diverse library of compounds with potential applications in drug discovery and development. nih.govresearchgate.net

The reactivity of the hydroxyl group at the 5-position of this compound opens up avenues for a range of chemical transformations. It can be alkylated, acylated, or used as a nucleophile in various coupling reactions, further expanding its utility as a synthetic intermediate. These reactions enable the straightforward introduction of different substituents and the construction of more elaborate molecular frameworks.

| Derivative | Synthetic Precursors | Key Reaction Type | Reference |

| 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole | tert-butylamidoxime, 4-vinylbenzoic acid derivatives | O-acylation followed by cyclodehydration | lew.ro |

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline | tert-butylamidoxime, 4-aminobenzoic acid | One-pot synthesis using CDI | researchgate.net |

| 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole | tert-butylamidoxime, 4-nitrobenzoic acid | Cyclodehydration | researchgate.net |

Incorporation into Polymer Architectures and Supramolecular Assemblies

The rigid structure of the 1,2,4-oxadiazole ring, combined with the potential for introducing polymerizable groups, makes this compound an interesting candidate for the development of novel polymers and supramolecular assemblies. While direct polymerization of this compound has not been extensively reported, the synthesis of related vinyl-substituted 1,2,4-oxadiazoles suggests the feasibility of creating polymers with the 1,2,4-oxadiazole moiety in the side chain. lew.ro

In one reported synthesis of 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole, the direct use of 4-vinylbenzoic acid under certain conditions led to the formation of a polymeric mixture, indicating the propensity of the vinyl group to polymerize during the cyclization step. lew.ro This suggests that with careful control of reaction conditions and monomer design, well-defined polymers incorporating the 3-tert-butyl-1,2,4-oxadiazole unit could be synthesized. Such polymers could exhibit unique thermal and mechanical properties due to the rigid heterocyclic rings.

The hydrogen bonding capability of the hydroxyl group in this compound, along with the potential for π-π stacking interactions of the oxadiazole ring, also makes it a candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into ordered structures with potential applications in areas such as crystal engineering and drug delivery.

| Potential Polymer Type | Monomer Precursor | Key Structural Feature | Potential Application |

| Side-chain oxadiazole polymer | Vinyl-functionalized 3-tert-butyl-1,2,4-oxadiazole | Rigid heterocyclic side chains | High-performance plastics, thermally stable materials |

| Supramolecular polymer | This compound | Hydrogen bonding, π-π stacking | Self-healing materials, smart gels |

Utilization in Ligand Design for Organocatalysis and Transition Metal-Catalyzed Reactions

The nitrogen atoms within the 1,2,4-oxadiazole ring of this compound possess lone pairs of electrons that can coordinate with metal centers, making this compound a potential ligand for transition metal catalysis. The steric hindrance provided by the tert-butyl group can influence the coordination geometry and the catalytic activity of the resulting metal complexes. researchgate.net

While the use of this compound itself as a ligand is not widely documented, the broader class of oxadiazoles (B1248032) has been explored in coordination chemistry. mdpi.com For example, 1,3,4-oxadiazole (B1194373) derivatives have been used to create complexes with various transition metals, including copper, cobalt, and nickel. mdpi.com These complexes have shown potential in catalysis and as functional materials. The coordination ability of the 1,2,4-isomer is also recognized, although it has been comparatively less studied. mdpi.com

In the context of organocatalysis, the heterocyclic scaffold of this compound could be functionalized to create novel catalysts. The combination of the heterocyclic core and the bulky tert-butyl group could be advantageous in creating specific chiral environments for asymmetric catalysis.

| Catalyst Type | Ligand Features | Potential Metal Partners | Target Reactions |

| Transition Metal Catalyst | Nitrogen donor atoms, steric bulk from tert-butyl group | Palladium, Copper, Rhodium | Cross-coupling reactions, C-H activation |

| Organocatalyst | Chiral functionalization of the oxadiazole scaffold | N/A | Asymmetric aldol (B89426) reactions, Michael additions |

Exploration in Functional Materials Development (e.g., optoelectronic applications, chemical sensors)

The 1,2,4-oxadiazole ring is an electron-deficient system, which can impart useful electronic properties to molecules containing this moiety. This has led to the exploration of oxadiazole derivatives in the development of functional materials, particularly for optoelectronic applications such as organic light-emitting diodes (OLEDs). mdpi.com While specific studies on this compound in this area are limited, related 1,3,4-oxadiazole derivatives have been successfully used as electron-transporting and hole-blocking materials in OLEDs. mdpi.com

The incorporation of the 3-tert-butyl-1,2,4-oxadiazole unit into conjugated polymer backbones or as pendant groups could lead to materials with tailored electronic properties. The tert-butyl group can enhance solubility and influence the solid-state packing of the material, which are crucial factors for device performance.

Furthermore, the ability of the 1,2,4-oxadiazole ring to participate in specific interactions, such as hydrogen bonding and metal coordination, makes it a promising scaffold for the development of chemical sensors. The hydroxyl group of this compound could be functionalized with a chromophore or fluorophore, and the binding of an analyte to the oxadiazole ring or a coordinated metal center could lead to a detectable change in the optical or electronic properties of the molecule.

| Functional Material Application | Key Property of the Oxadiazole Unit | Potential Advantage of the 3-tert-butyl Substituent | Example of a Related Compound |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting character | Improved solubility and film-forming properties | 2,5-diaryl-1,3,4-oxadiazoles |

| Chemical Sensors | Metal coordinating ability, hydrogen bonding sites | Steric influence on analyte binding and selectivity | Functionalized oxadiazole-based chemosensors |

| Antioxidants | Radical scavenging potential | Enhanced stability and lipophilicity | 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols nih.gov |

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections, as no such data appears to be publicly available. The broader class of 1,2,4-oxadiazoles has been studied for various biological activities, but the user's strict instruction to focus solely on "this compound" cannot be fulfilled.

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models, particularly random forest algorithms and neural networks, can be trained on datasets of similar heterocyclic syntheses. princeton.edu These models use computed molecular descriptors (e.g., steric and electronic properties) of reactants and reagents to predict reaction performance. princeton.edu This approach can streamline the synthesis of 3-Tert-butyl-1,2,4-oxadiazol-5-ol derivatives by minimizing the need for extensive trial-and-error experimentation. rjptonline.org For instance, AI can help select the most effective coupling reagents and bases for the key cyclization step, a common challenge in oxadiazole synthesis. princeton.eduacs.org By predicting the selectivity and rate of a reaction, AI can guide chemists in designing more efficient and streamlined synthetic pathways for creating libraries of related compounds for further study. eurekalert.org

Table 1: Application of AI/ML in the Synthesis of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Algorithms suggest potential synthetic routes from commercially available starting materials. | Accelerates the design of novel synthetic pathways. |

| Reaction Outcome Prediction | Models predict the yield and regioselectivity of a reaction under specific conditions. digitellinc.com | Reduces experimental optimization time and resource expenditure. rjptonline.org |

| Reagent Selection | AI systems recommend optimal reagents, catalysts, and solvents based on the substrate. | Improves reaction efficiency and minimizes byproduct formation. |

| In Silico Library Screening | Trained models can rapidly screen virtual libraries of potential reactants to identify those most likely to succeed in a given reaction. digitellinc.com | Facilitates the discovery of novel derivatives with desired properties. |

Potential for Derivatization Towards Photoactivatable or Fluorescent Probes for Live-Cell Imaging

The 1,2,4-oxadiazole (B8745197) core is a promising scaffold for developing molecular probes for biological imaging. lifechemicals.comnih.gov Its rigid, planar structure and susceptibility to chemical modification make it an ideal candidate for creating photoactivatable or fluorescent tools. Derivatization of this compound could yield probes for live-cell imaging, offering high sensitivity and real-time monitoring of biological processes. nih.gov

The development of such probes would involve attaching fluorophores or photo-caging groups to the oxadiazole ring or the tert-butyl substituent. The inherent stability of the 1,2,4-oxadiazole ring is advantageous, as it can serve as a bioisostere for less stable ester or amide groups, potentially improving the pharmacokinetic properties of the resulting probe. lifechemicals.comnih.gov For example, a fluorescent dye could be linked to the 5-position of the ring, while the tert-butyl group at the 3-position could be used to modulate the probe's solubility and cellular uptake. The development of oxadiazole-based probes that respond to specific environmental triggers, such as pH, could also be explored for targeted imaging applications. nih.gov

Scalable and Sustainable Synthesis Methodologies for Industrial Applications

For this compound and its derivatives to be viable for industrial applications, such as pharmaceuticals or materials, the development of scalable and sustainable synthesis methods is crucial. acs.orgnih.gov Traditional methods for synthesizing 1,2,4-oxadiazoles often rely on a two-step process involving the reaction of amidoximes with activated carboxylic acids, which can be inefficient and generate significant waste. lew.ro

Table 2: Comparison of Synthesis Methodologies for 1,2,4-Oxadiazoles

| Method | Description | Advantages | Disadvantages |

| Traditional Two-Step | O-acylation of an amidoxime (B1450833) followed by thermal or base-catalyzed cyclodehydration. lew.ro | Well-established and versatile. | Often requires harsh conditions, multiple steps, and purification of intermediates. |

| One-Pot Synthesis | Generation of the amidoxime and subsequent cyclization occur in the same reaction vessel. acs.org | Increased efficiency, reduced waste, simpler work-up. nih.gov | May require careful optimization of reaction conditions. |

| Microwave-Assisted | Utilizes microwave irradiation to accelerate the cyclodehydration step. | Drastically reduced reaction times, often higher yields. | Requires specialized equipment; scalability can be a concern. |

| Catalytic Cyclodehydration | Employs catalysts like TBAF or DBU to facilitate ring closure under milder conditions. acs.orgmdpi.com | Improved efficiency and potentially greener reaction profiles. | Catalyst cost and removal can be factors. |

Collaborative Research at the Nexus of Synthetic Organic Chemistry, Biophysical Chemistry, and Computational Science

Synthetic organic chemists are essential for devising and optimizing the synthesis of the target compound and its derivatives. openaccessjournals.com Their work provides the physical molecules needed for all subsequent testing and application. Computational scientists, using the AI and ML tools described earlier, can guide these synthetic efforts by predicting reaction outcomes and designing virtual libraries of promising new structures. mdpi.com They can also perform molecular docking simulations to predict how these molecules might interact with biological targets. nih.govmdpi.com

Biophysical chemists then play a critical role in characterizing the interactions between the synthesized compounds and their targets. Techniques such as isothermal titration calorimetry, surface plasmon resonance, and various spectroscopic methods can validate the predictions made by computational models and provide detailed insights into the binding affinity and mechanism of action. For potential applications like fluorescent probes, biophysicists would characterize the photophysical properties of the new molecules. This synergistic relationship, where computational predictions are tested experimentally and experimental results feed back to refine the computational models, creates a powerful cycle of innovation that accelerates scientific discovery. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.